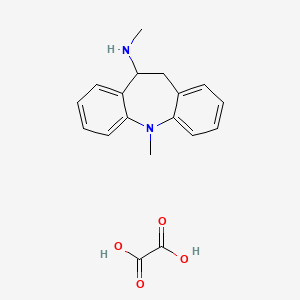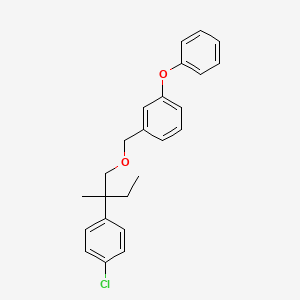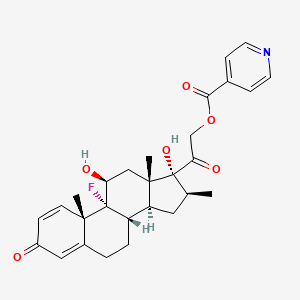
1H-2-Benzopyran-4-carboxamide, N,N-bis(1-methylethyl)-1-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-2-Benzopyran-4-carboxamide, N,N-bis(1-methylethyl)-1-oxo- is a synthetic organic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran-4-carboxamide, N,N-bis(1-methylethyl)-1-oxo- typically involves the following steps:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the Carboxamide Group: This step involves the reaction of the benzopyran core with carboxylic acid derivatives under amide formation conditions.
N,N-Bis(1-methylethyl) Substitution:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1H-2-Benzopyran-4-carboxamide, N,N-bis(1-methylethyl)-1-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols or amines.
Substitution: This includes nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action of 1H-2-Benzopyran-4-carboxamide, N,N-bis(1-methylethyl)-1-oxo- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
1H-2-Benzopyran-4-carboxamide: Lacks the N,N-bis(1-methylethyl) substitution.
1H-2-Benzopyran-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
1H-2-Benzopyran-4-carboxamide, N,N-dimethyl-1-oxo-: Similar structure but with different alkyl substitutions.
Uniqueness
1H-2-Benzopyran-4-carboxamide, N,N-bis(1-methylethyl)-1-oxo- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzopyran derivatives.
属性
CAS 编号 |
148581-58-2 |
|---|---|
分子式 |
C16H19NO3 |
分子量 |
273.33 g/mol |
IUPAC 名称 |
1-oxo-N,N-di(propan-2-yl)isochromene-4-carboxamide |
InChI |
InChI=1S/C16H19NO3/c1-10(2)17(11(3)4)15(18)14-9-20-16(19)13-8-6-5-7-12(13)14/h5-11H,1-4H3 |
InChI 键 |
VEYJMZVGJUOZQX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=O)C1=COC(=O)C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















